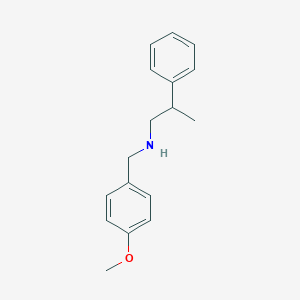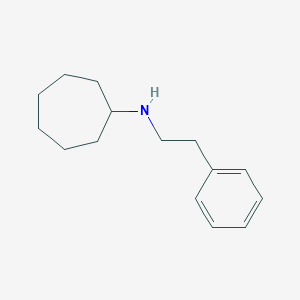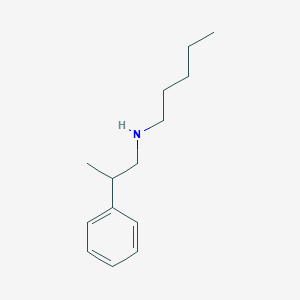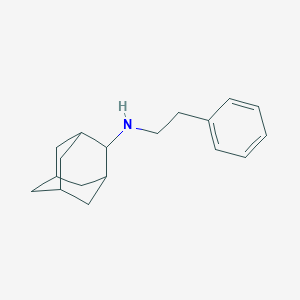
2-(5-methylfuran-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-methylfuran-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been shown to exhibit anticancer, antiviral, and antimicrobial properties.
作用機序
The mechanism of action of 2-(5-methylfuran-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide is not fully understood. However, several research studies have suggested that this compound exerts its anticancer activity by inhibiting various cellular pathways involved in cancer progression. For example, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to be dysregulated in many types of cancer. Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 2-(5-methylfuran-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide has been shown to exhibit antiviral and antimicrobial properties. This compound has been shown to inhibit the replication of several viruses including HIV, hepatitis C virus, and influenza virus. Additionally, this compound has been shown to exhibit antibacterial activity against several pathogenic bacteria including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
One of the major advantages of 2-(5-methylfuran-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide is its potent anticancer activity against a wide range of cancer cell lines. Additionally, this compound exhibits antiviral and antimicrobial properties, which make it a promising candidate for the development of novel therapeutics. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of 2-(5-methylfuran-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide. One of the most promising directions is the development of novel formulations that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases such as viral infections and bacterial infections. Finally, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective anticancer agents.
合成法
The synthesis of 2-(5-methylfuran-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide has been reported in several research studies. One of the most commonly used methods involves the reaction of 2-amino-5-methylpyridine, 2-acetylfuran, and 2-chloroquinoline-4-carboxylic acid in the presence of a catalyst such as triethylamine or pyridine. The reaction mixture is then refluxed in a suitable solvent such as ethanol or acetonitrile to yield the desired product. This synthesis method has been optimized to provide high yields and purity of the compound.
科学的研究の応用
2-(5-methylfuran-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Several research studies have shown that this compound exhibits potent anticancer activity against a wide range of cancer cell lines including breast, lung, colon, and prostate cancer. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
特性
製品名 |
2-(5-methylfuran-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide |
|---|---|
分子式 |
C21H17N3O2 |
分子量 |
343.4 g/mol |
IUPAC名 |
2-(5-methylfuran-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C21H17N3O2/c1-13-6-5-9-20(22-13)24-21(25)16-12-18(19-11-10-14(2)26-19)23-17-8-4-3-7-15(16)17/h3-12H,1-2H3,(H,22,24,25) |
InChIキー |
TVOSCJYJWBCJKN-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C |
正規SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B262044.png)
![(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one](/img/structure/B262046.png)
![8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B262048.png)
![5-[(4-Chlorobenzyl)amino]pentan-1-ol](/img/structure/B262053.png)
![N-[3-(4-morpholinyl)propyl]-N-(2-phenylpropyl)amine](/img/structure/B262056.png)

![2-({2-[(Cyclohexylmethyl)amino]ethyl}amino)ethanol](/img/structure/B262059.png)






![2-[2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B262071.png)